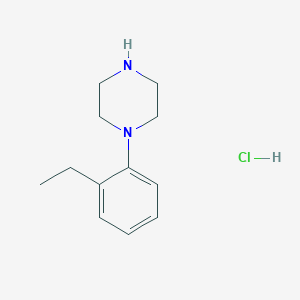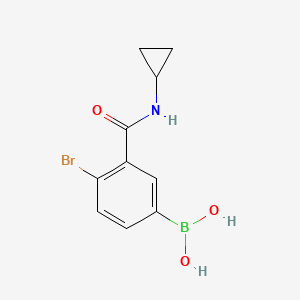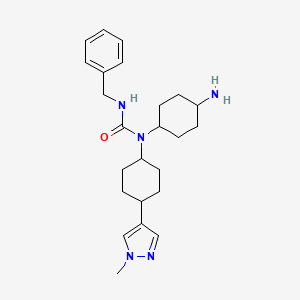
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea is a complex organic compound that features a combination of cyclohexyl, benzyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea typically involves multiple steps:
Formation of Aminocyclohexyl Intermediate: Starting with cyclohexanone, the compound undergoes reductive amination to introduce the amino group.
Benzylation: The aminocyclohexyl intermediate is then reacted with benzyl chloride under basic conditions to form the benzylated product.
Pyrazole Introduction: The benzylated intermediate is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives to introduce the pyrazole group.
Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino and benzyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and pyrazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-((1R,4R)-4-Aminocyclohexyl)-3-benzylurea: Lacks the pyrazole group.
1-((1R,4R)-4-Aminocyclohexyl)-3-(1-methyl-1H-pyrazol-4-YL)urea: Lacks the benzyl group.
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-cyclohexylurea: Lacks the pyrazole group and has a different cyclohexyl substitution.
Uniqueness
The uniqueness of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both benzyl and pyrazole groups can enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C24H35N5O |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)-3-benzyl-1-[4-(1-methylpyrazol-4-yl)cyclohexyl]urea |
InChI |
InChI=1S/C24H35N5O/c1-28-17-20(16-27-28)19-7-11-22(12-8-19)29(23-13-9-21(25)10-14-23)24(30)26-15-18-5-3-2-4-6-18/h2-6,16-17,19,21-23H,7-15,25H2,1H3,(H,26,30) |
InChI Key |
YWKQOFKPLYKODL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(CC2)N(C3CCC(CC3)N)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


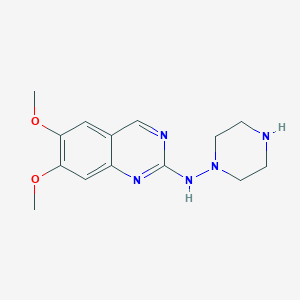

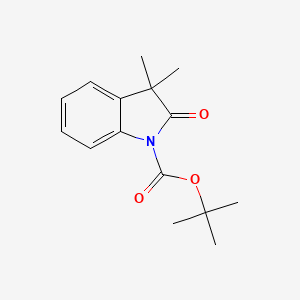
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


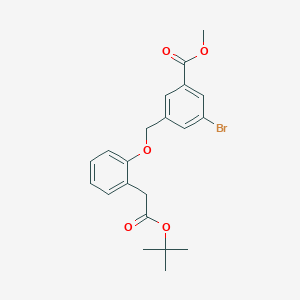
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)


